Retinol

Catalog No.
S541260
CAS No.
68-26-8
M.F
C20H30O
M. Wt
286.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinol

CAS Number

68-26-8

Product Name

Retinol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+

InChI Key

FPIPGXGPPPQFEQ-OVSJKPMPSA-N

SMILES

OC/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)CCCC1(C)C

Solubility

Practically insoluble (NTP, 1992)
Practically insoluble in water or glycerol; soluble in absolute alcohol, methanol, chloroform, ether, fats and oils
Sol in ethanol and acetone and benzene

Synonyms

Retinol; Afaxin; Aoral; Avibon; Biosterol; Prepalin; Testavol; Vafol; Vitamin A

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C

Description

The exact mass of the compound Retinol is 286.2297 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Retinol, also known as vitamin A1, is a fat-soluble vitamin essential for various biological functions, particularly in vision, growth, immune function, and reproduction. It is an organic compound with the molecular formula C20H30O and a molar mass of approximately 286.46 g/mol. Retinol is primarily found in animal products such as liver, fish, and dairy, and can also be synthesized from provitamin A carotenoids found in plant sources like carrots and spinach. Its structure includes a beta-ionone ring and a long hydrocarbon tail with multiple conjugated double bonds, which contribute to its biochemical properties.

In the body, retinol is converted to retinoic acid, which interacts with specific receptors in cells throughout the body []. This binding triggers various cellular responses, including:

  • Vision: Retinoic acid plays a vital role in the proper function of photoreceptor cells in the retina, enabling vision [].
  • Cell differentiation: Retinoic acid regulates the process by which cells mature and specialize into different types []. This is crucial for embryonic development and tissue repair [].
  • Skin health: Retinoic acid stimulates the production of collagen, a protein that provides structural support to skin, leading to a plumping effect and reducing wrinkles []. It also promotes cell turnover, which helps to clear acne breakouts [].

Retinol is generally safe when consumed in recommended amounts through food sources or supplements []. However, excessive intake can lead to vitamin A toxicity, causing symptoms like nausea, vomiting, headaches, and birth defects [].

  • Oxidation: Retinol can be oxidized to form retinal (an aldehyde) and subsequently to retinoic acid. The oxidation process is crucial for its biological activity in vision and cellular differentiation .
  • Reduction: The conversion of retinal back to retinol involves reduction reactions facilitated by enzymes such as retinaldehyde reductase .
  • Esterification: Retinol can form esters with fatty acids, enhancing its solubility and storage in the liver as retinyl esters .
  • Reactivity with Iodine: Retinol reacts with iodine to produce a blue-green complex that decomposes into iodide and an unknown species. This reaction highlights its potential interactions at lipid-water interfaces, which may influence its biochemical behavior .

Retinol plays a pivotal role in multiple biological processes:

  • Vision: Retinol is integral to the visual cycle. It is converted to 11-cis-retinal, which binds to opsin proteins in photoreceptor cells. Upon exposure to light, 11-cis-retinal isomerizes to all-trans-retinal, initiating a cascade of events that result in visual signal transduction .
  • Cell Differentiation: Retinoic acid, derived from retinol, regulates gene expression involved in cell differentiation and embryonic development. It influences the expression of Homeobox genes critical for proper anatomical development .
  • Immune Function: Adequate levels of retinol are necessary for maintaining the integrity of epithelial tissues and supporting immune responses .

Retinol can be synthesized through various methods:

  • Natural Sources: It is extracted from animal liver oils or synthesized from beta-carotene through enzymatic cleavage in the intestines .
  • Chemical Synthesis: Laboratory synthesis involves several steps including the formation of the beta-ionone ring followed by the elongation of the hydrocarbon chain through reactions such as Wittig or Grignard reactions .
  • Biotechnological Approaches: Recent advancements involve using microbial fermentation processes to produce retinol from genetically modified organisms that can convert precursors into vitamin A compounds .

Retinol has diverse applications across various fields:

  • Pharmaceuticals: Used in treatments for skin conditions such as acne and psoriasis due to its ability to promote cell turnover and reduce inflammation.
  • Cosmetics: Incorporated into skincare products for its anti-aging properties and ability to improve skin texture by stimulating collagen production .
  • Nutritional Supplements: Essential for preventing vitamin A deficiency, which can lead to vision problems and immune dysfunction.

Research has shown that retinol interacts with various biological molecules:

  • Receptors: Retinoic acid binds to nuclear receptors (retinoic acid receptors) that regulate gene transcription involved in growth and differentiation processes .
  • Antioxidants: Retinol exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .
  • Other Vitamins: Interactions with other vitamins (e.g., vitamin E) have been studied for their synergistic effects on health outcomes.

Retinol belongs to a class of compounds known as retinoids. Here are some similar compounds:

CompoundStructure SimilarityBiological RoleUnique Features
RetinalAldehyde form of retinolEssential for visionDirectly involved in phototransduction
Retinoic AcidOxidized form of retinolRegulates gene expressionActive form influencing cell differentiation
Beta-CarotenePrecursor moleculeSource of vitamin ASafe source; converted into retinol
13-cis-Retinoic AcidIsomer of retinoic acidUsed in acne treatmentSpecific isomer with distinct therapeutic effects

Retinol's uniqueness lies in its direct involvement in vision through its transformation into retinal and its role as a precursor for other biologically active forms like retinoic acid. Its ability to regulate gene expression further distinguishes it from other compounds within its class.

Retinol, also known as vitamin A alcohol or axerophthol, is an organic compound with the molecular formula C₂₀H₃₀O [1] [3] [4]. The compound has a molecular weight of 286.45 grams per mole and an exact mass of 286.229666 atomic mass units [3] [36]. The Chemical Abstracts Service registry number for retinol is 68-26-8 [1] [3].

The systematic International Union of Pure and Applied Chemistry name for retinol is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol [1] [4]. This nomenclature reflects the stereochemical configuration and structural features of the molecule. The InChI key for retinol is FPIPGXGPPPQFEQ-OVSJKPMPSA-N, providing a unique identifier for the compound [1] [3] [36].

Retinol belongs to the classification of organic compounds known as retinoids, which are oxygenated derivatives of 3,7-dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene and their derivatives [1]. Within the broader chemical taxonomy, retinol is classified under lipids and lipid-like molecules, specifically prenol lipids [1].

Stereospecific Configurations

All-trans Configuration

The all-trans configuration represents the most thermodynamically stable form of retinol under normal conditions [9] [11]. In all-trans-retinol, all four exocyclic double bonds exhibit E-geometry, meaning that the substituents are positioned on opposite sides of each double bond [9]. This configuration results in a relatively linear molecular structure compared to cis isomers [11].

The all-trans form is characterized by specific spectroscopic properties, including a characteristic ultraviolet-visible absorption maximum at 325 nanometers in ethanol solution [22] [23]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts that distinguish the all-trans configuration from other isomeric forms [25].

Research has demonstrated that all-trans-retinol serves as the primary substrate for enzymatic conversion to biologically active metabolites [10]. The stereochemical specificity of enzymes involved in retinoid metabolism shows preferential recognition of the all-trans configuration [12].

Cis Isomeric Forms

Retinol exists in several cis isomeric forms, with 11-cis-retinol and 13-cis-retinol being the most significant [5] [13] [15]. The 11-cis isomer has a molecular weight identical to the all-trans form but exhibits distinct physicochemical properties due to the bent molecular geometry resulting from the cis double bond at the C11-C12 position [5] [13].

The formation of cis isomers occurs through various mechanisms, including enzymatic isomerization and thermal rearrangement [12] [15]. Studies have shown that the isomerization process involves carbocation intermediates, which allow rotation around specific carbon-carbon bonds before reformation of the double bond in the cis configuration [12].

Kinetic studies reveal that cis isomers are generally less thermodynamically stable than the all-trans form, with 11-cis-retinol being particularly unstable and prone to spontaneous isomerization back to the all-trans configuration [14] [15]. The equilibrium mixture typically favors all-trans-retinol and 13-cis-retinol over 11-cis-retinol [14].

Structural Features

β-ionone Ring

The β-ionone ring constitutes a critical structural element of retinol, consisting of a six-membered cyclohexene ring with two methyl substituents at the 6-position and one methyl group at the 2-position [16] [17]. This ring system, also designated as the 2,6,6-trimethyl-1-cyclohexen-1-yl moiety, provides structural rigidity to the molecule [1] [16].

The β-ionone ring serves as a recognition element for enzymes involved in retinoid metabolism [16]. Research has demonstrated that substitutions on the β-ionone ring, particularly hydroxylation at the 3-position, significantly affect enzymatic processing and biological activity [16]. The ring adopts a chair conformation that positions the methyl groups to minimize steric hindrance [17].

Spectroscopic studies indicate that the β-ionone ring contributes to the characteristic absorption properties of retinoids, with the conjugated system extending from the ring through the polyunsaturated side chain [17]. The electron density distribution within the ring influences the overall reactivity of the molecule toward oxidation and other chemical transformations [16].

Polyunsaturated Side Chain

The polyunsaturated side chain of retinol contains four conjugated double bonds arranged in a specific geometric pattern [17]. This chain extends from the β-ionone ring and terminates with the alcohol functional group, creating a system of alternating single and double bonds that contributes to the molecule's characteristic optical properties [17].

The side chain adopts different conformations depending on the isomeric form, with the all-trans configuration exhibiting a more extended, linear arrangement compared to cis isomers [11] [17]. The conjugated system spans from carbon-6 to carbon-15, creating a chromophore responsible for retinol's absorption in the ultraviolet-visible region [22].

Research findings indicate that the polyunsaturated nature of the side chain makes retinol susceptible to oxidation and photodegradation [29] [32]. The alternating double bond system can undergo various chemical reactions, including addition reactions, cycloaddition, and rearrangement processes [29].

Alcohol Functional Group

The primary alcohol functional group at the terminal carbon (C-15) represents the defining structural feature that distinguishes retinol from other retinoids [17] [18]. This hydroxyl group (-OH) is attached to a primary carbon atom, making it readily accessible for chemical modifications and enzymatic transformations [18].

The alcohol functionality exhibits typical chemical behavior, including hydrogen bonding capabilities that influence solubility and intermolecular interactions [18] [21]. The hydroxyl group can participate in esterification reactions to form retinyl esters, which serve as storage forms of vitamin A in biological systems [18].

Spectroscopic analysis reveals that the alcohol group contributes to the overall polarity of the molecule while maintaining the predominantly lipophilic character imparted by the hydrocarbon framework [18]. The position of the hydroxyl group at the terminus of the conjugated system affects the electronic properties and reactivity of the entire molecule [17].

Physicochemical Properties

Melting and Boiling Points

Retinol exhibits well-defined thermal transition temperatures that reflect its crystalline structure and intermolecular interactions [19] [20] [23]. The melting point of pure retinol ranges from 61 to 64 degrees Celsius, with most sources reporting values between 62 and 64 degrees Celsius [19] [20] [23] [35].

The boiling point of retinol has been reported at 137 to 138 degrees Celsius under reduced pressure conditions (1×10⁻⁶ millimeters of mercury) [19] [20] [23]. Under standard atmospheric pressure (760 millimeters of mercury), the boiling point increases significantly to approximately 421.2 degrees Celsius [23]. This substantial difference reflects the thermal sensitivity of the compound and its tendency to decompose at elevated temperatures under normal atmospheric conditions [23].

PropertyValueReference Conditions
Melting Point61-64°CAtmospheric pressure
Boiling Point137-138°C1×10⁻⁶ mmHg
Boiling Point421.2°C760 mmHg
Density0.954 g/cm³Room temperature

The relatively low melting point indicates weak intermolecular forces, primarily van der Waals interactions, between retinol molecules in the solid state [35]. The compound's density has been measured at 0.954 grams per cubic centimeter at room temperature [23] [35].

Solubility Characteristics

Retinol exhibits markedly different solubility behavior in polar and nonpolar solvents, reflecting its amphiphilic molecular structure [21] [24]. The compound is practically insoluble in water, with experimental measurements indicating a solubility of approximately 0.06 micromolar at room temperature and physiological pH (7.3) [21].

In organic solvents, retinol demonstrates significantly higher solubility [24]. The compound is readily soluble in absolute ethanol, methanol, chloroform, and other organic solvents [24] [35]. Retinol is also miscible with fats and oils, consistent with its lipophilic character and biological role as a fat-soluble vitamin [30].

Solvent SystemSolubilityTemperature/pH Conditions
Water0.06 μM25°C, pH 7.3
Absolute EthanolSolubleRoom temperature
MethanolSolubleRoom temperature
ChloroformSolubleRoom temperature
GlycerolPractically insolubleRoom temperature

The logarithm of the partition coefficient (log P) for retinol between octanol and water is 5.68, indicating strong preference for the lipophilic phase [19] [35]. This high partition coefficient explains the compound's tendency to accumulate in lipid-rich environments and its requirement for specialized transport mechanisms in aqueous biological systems [21].

UV-Vis Absorption Spectra

Retinol exhibits characteristic absorption in the ultraviolet-visible region due to its extended conjugated system [22] [23]. The primary absorption maximum occurs at 325 nanometers in ethanol solution, with a molar extinction coefficient of approximately 52,140 M⁻¹cm⁻¹ [23] [24]. Some sources report slight variations in the extinction coefficient, with values ranging from 52,140 to 52,480 M⁻¹cm⁻¹ depending on the solvent system [24].

The absorption spectrum of retinol displays fine structure with a prominent peak at 325 nanometers and a smaller shoulder feature at approximately 311 nanometers [22]. The E¹%¹cm value (extinction coefficient for a 1% solution in a 1-centimeter path length) is reported as 1820 to 1835, depending on the measurement conditions [23] [24].

Spectroscopic PropertyValueSolventReference
λmax325 nmEthanol [22] [23] [24]
Molar extinction coefficient52,140-52,480 M⁻¹cm⁻¹Ethanol [23] [24]
E¹%¹cm1820-1835Ethanol [23] [24]
Shoulder peak311 nmEthanol [22]

Hydration effects influence the spectroscopic properties of retinol, with water decreasing the molar extinction coefficient and causing a bathochromic shift of approximately 1 nanometer in the absorption maximum [21]. The compound also exhibits fluorescence properties, with maximum emission occurring at wavelengths between 470 and 520 nanometers when excited at 325 to 327 nanometers [23] [24].

Thermal and Chemical Stability Parameters

Retinol demonstrates significant sensitivity to environmental factors, particularly temperature, light, and oxygen exposure [26] [28] [29]. The compound's chemical stability is highly dependent on storage conditions and formulation environment [28] [30].

Thermal stability studies reveal that retinol undergoes degradation at elevated temperatures through multiple pathways [26] [28]. At temperatures of 25 degrees Celsius, retinol can experience 0-80% degradation over a six-month period, depending on the formulation matrix [26] [27]. When exposed to accelerated stability testing conditions at 40 degrees Celsius, degradation increases substantially, with 40-100% loss observed after six months [26] [27].

The primary thermal degradation mechanism involves isomerization from all-trans-retinol to 13-cis-retinol, with the reaction rate increasing proportionally with temperature [28]. Additional thermal decomposition pathways include dehydration to form anhydroretinol and oxidative degradation in the presence of oxygen [28] [29].

TemperatureTime PeriodDegradation RangeDegradation Mechanism
25°C6 months0-80%Isomerization, oxidation
40°C6 months40-100%Enhanced isomerization, dehydration
50°C2 monthsSignificantThermal isomerization to 13-cis

Photochemical stability represents another critical parameter affecting retinol integrity [29] [32]. Light exposure, particularly ultraviolet radiation, induces photodegradation through multiple mechanisms including photoisomerization, photooxidation, and formation of reactive oxygen species [29] [32]. Studies demonstrate that light-induced degradation proceeds more rapidly than thermal degradation under comparable conditions [26] [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Vitamin a appears as yellow crystals or orange solid. Practically water insoluble. (NTP, 1992)
Solid; [Merck Index] Yellow or orange solid; [NTP]
Solid

Color/Form

Solvated crystals from polar solvents, such as methanol or ethyl formate

XLogP3

5.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

286.229665576 g/mol

Monoisotopic Mass

286.229665576 g/mol

Boiling Point

279 to 280 °F at 1e-06 mmHg (NTP, 1992)
137-138 °C at 1X10-6 mm Hg

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

144 to 147 °F (NTP, 1992)
62-64 °C
Pale yellow prismatic crystals from methanol; mp: 57-58 °C; UV max (ethanol): 326 nm (E=1,550, 1%, 1 cm) /Retinol acetate/
Amorphous or crystalline; mp: 28-29 °C; UV max (ethanol); 325-328 nm (E=975, 1%, 1 cm) /Retinol palmitate/
61 - 63 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

81G40H8B0T
G2SH0XKK91

Drug Indication

For the treatment of vitamin A deficiency.

Therapeutic Uses

Vitamin A is indicated only for prevention or treatment of vitamin A deficiency states. Vitamin A deficiency may occur as a result of inadequate nutrition or intestinal malabsorption but does not occur in healthy individual receiving an adequate balanced diet. For prophylaxis of vitamin A deficiency, dietary improvement, rather than supplementation, is advisable. For treatment of vitamin A deficiency, supplementation is preferred. /Included in US product labeling/
Recommended intakes may be increased and/or supplementation may be necessary in infants receiving unfortified formula or in individuals with the following conditions (based on documented vitamin A deficiency): Diarrhea; gastrectomy; hyperthyroidism; infections, chronic; intestinal diseases: celiac, diarrhea, topical sprue, regional enteritis; malabsorption syndromes associated with pancreatic insufficiency: pancreatic disease, cystic fibrosis; measles; protein deficiency, severe, stress, prolonged; xerophthalmia. /Included in US product labeling/
Some unusual diets (e.g., reducing diets that drastically restrict food selection, especially the fat-containing foods) may not supply minimum daily recommended intakes of vitamin A. Supplementation is necessary in patients receiving total parenteral nutrition (TPN) or undergoing rapid weight loss or in those with malnutrition, because of inadequate dietary intake.
Recommended intakes for most vitamins and minerals are increased during pregnancy. Many physicians recommend that pregnant women receive multivitamin and mineral supplements, especially those pregnant women who do not consume an adequate diet and those in high-risk categories (i.e., women carrying more than one fetus, heavy cigarette smokers, and alcohol and drug abusers). Taking excessive amounts of a multivitamin and mineral supplement may be harmful to the mother and/or fetus and should be avoided.
For more Therapeutic Uses (Complete) data for VITAMIN A (7 total), please visit the HSDB record page.

Mechanism of Action

Vision:Vitamin A (all-trans retinol) is converted in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal. 11-cis-retinal functions in the retina in the transduction of light into the neural signals necessary for vision. 11-cis-retinal, while attached to opsin in rhodopsin is isomerized to all-trans-retinal by light. This is the event that triggers the nerve impulse to the brain which allows for the perception of light. All-trans-retinal is then released from opsin and reduced to all-trans-retinol. All-trans-retinol is isomerized to 11-cis-retinol in the dark, and then oxidized to 11-cis-retinal. 11-cis-retinal recombines with opsin to re-form rhodopsin. Night blindness or defective vision at low illumination results from a failure to re-synthesize 11-cis retinal rapidly. Epithelial differentiation: The role of Vitamin A in epithelial differentiation, as well as in other physiological processes, involves the binding of Vitamin A to two families of nuclear retinoid receptors (retinoic acid receptors, RARs; and retinoid-X receptors, RXRs). These receptors function as ligand-activated transcription factors that modulate gene transcription. When there is not enough Vitamin A to bind these receptors, natural cell differentiation and growth are interrupted.
Topical vitamin A can reverse the impairment of wound healing seen in patients receiving corticosteroids, perhaps by restoring the normal inflammatory reaction in the wound. The possibility has been suggested that systemic vitamin A could inhibit the anti-inflammatory effect of systemic corticosteroids.
Retinol arrested proliferation of cultured neuroblastoma cells at concentrations of 50 um. A correlation existed between inhibition of growth and inhibition of ornithine decarboxylase in both neuroblastoma cells and glioma cells with retinol.
In rats exptl-hypervitaminosis A has been shown ... to produce severe damage of the retina, mainly in the pigment epithelium according to electron microscopy. Alcohol dehydrogenase activity was shown to disappear in the pigment epithelium and visual cells ... .
/The authors/ have shown that in an experimental cell culture system consisting of carcinogen-treated 10T1/2 cells, both retinoids and all dietary carotenoids examined can reversibly inhibit neoplastic transformation in the post-initiation phase of carcinogenesis. This activity strongly correlates with their ability to increase gap junctional intercellular communication by up-regulating the expression of the gene CX43 (connexin43). Connexins comprise the structural unit of gap junctions, organelles which allow direct transfer of signals, nutrients and waste products between contacting cells. CX43 is the most widely expressed member of the gap junction family of genes, and we have demonstrated that its expression is strongly down-regulated in human cancers and in several premalignant conditions. When several human tumour cell lines were genetically engineered to conditionally express CX43 under the influence of a tetracycline promoter, their neoplastic phenotype was strongly attenuated. Specifically, induced cells were inhibited from growing in an anchorage-independent manner and, additionally, growth as xenografts in immunocompromised animals was also strongly attenuated. Growth inhibition in suspension was associated both with increased G(1) cell-cycle arrest and with increased apoptosis. /The authors/ propose a model whereby junctional communication allows the transfer of growth inhibitory signals from normal to neoplastic cells and that retinoids and carotenoids, by increasing signal transfer, act to prevent cancer.

Vapor Pressure

0.00000008 [mmHg]
7.5X10-8 mm Hg at 25 °C /Estimated/

Absorption Distribution and Excretion

Readily absorbed from the normal gastrointestinal tract
Vitamin A is distributed into breast milk ... .
Less than 5% of circulating vitamin A is bound to lipoproteins in blood (normal), but may be up to 65% when hepatic stores are saturated because of excessive intake. The amount of vitamin A bound to lipoproteins may be increased in hyperlipoproteinemia. When released from liver, vitamin A is bound to retinol-binding protein (RBP). Most vitamin A circulates in the form of retinol bound to RBP.
Storage: Hepatic (approximately 2 years' adult requirements), with small amounts stored in kidney and lung tissues. Zinc is required for mobilization of vitamin A reserves in the liver.
More than 90% of the intake of preformed vitamin A is in the form of retinol esters, usually as retinyl palmitate. ... When a large excess is ingested, some of the vitamin escapes in the feces. ... Absorption ... is related to that of lipid and is enhanced by bile. ... Aqueous dispersions ... are absorbed more rapidly than are oily solution.
For more Absorption, Distribution and Excretion (Complete) data for VITAMIN A (9 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Retinol is conjugated with glucuronic acid; the B-glucuronide undergoes enterohepatic circulation and oxidation to retinol and retinoic acid. Retinoic acid undergoes decarboxylation and conjugation with glucuronic acid.
Retinol is converted to retinyl phosphate in epithelial tissues, and this intermediate is in turn metabolized to mannosylretinylphosphate in a reaction that is catalyzed by a microsomal enzyme and requires guanosine diphosphomannose as a glycosyl donor. ... /the vitamin A/ mediates transfer of mannose to specific glycoproteins.
Retinol is in part conjugated to form a beta-glucuronide, which undergoes enterohepatic circulation and is oxidized to retinal and retinoic acid.
Within the retina, all-trans-retinol is oxidized to retinal by alcohol dehydrogenases, and is then Isomerized to the 11-cis-isomer which combines with opsin in the rod to yield rhodopsin, and with different opsins in human cones to yield three different iodopsin pigments.
Retinoic acid (RA) is the bioactive metabolite of vitamin A (retinol) which acts on cells to establish or change the pattern of gene activity. Retinol is converted to RA by the action of two types of enzyme, retinol dehydrogenases and retinal dehydrogenases. In the nucleus RA acts as a ligand to activate two families of transcription factors, the RA receptors (RAR) and the retinoid X receptors (RXR) which heterodimerize and bind to the upstream sequences of RA-responsive genes.
Retinol has known human metabolites that include retinal and 4-Hydroxyretinol.
Hepatic. Retinol is conjugated with glucuronic acid; the B-glucuronide undergoes enterohepatic circulation and oxidation to retinol and retinoic acid. Retinoic acid undergoes decarboxylation and conjugation with glucuronic acid. Half Life: 1.9 hours

Associated Chemicals

Retinol acetate;127-47-9
Retinol palmitate;79-81-2
Retinyl propionate;7069-42-3
Retinol;11103-57-4

Wikipedia

Vitamin_A
Retinol
Cystine
Anandamide

Drug Warnings

Pregnancy risk category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweights any possible benefit to the patient./ /Parenteral vitamin A/
Doses of vitamin A that do not exceed the physiologic requirement are usually nontoxic.
There are insufficient data to show that vitamin A may reduce the occurrence of certain types of cancer.
... Vitamin A has not been proven effective for treatment of renal calculi, hyperthyroidism, anemia, degenerative conditions of the nervous system, sunburn, lung diseases, deafness, osteoarthritis, inflammatory bowel disease, or psoriasis.
For more Drug Warnings (Complete) data for VITAMIN A (9 total), please visit the HSDB record page.

Biological Half Life

1.9 hours
Hepatic reserves of vitamin A decrease with a half-life of about 50 days in animals ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

... Vitamin A is isolated by liquid-liquid extraction, molecular distillation, and HPLC. Commercial isolation of retinol from natural raw materials starts with fish oils and is conducted in six steps: (1) accumulation of crude vitamin A by the Solexol countercurrent extraction process, (2) short-path distillation of the retinyl esters (200 °C, 400 Pa), (3) ester saponification (KOH, 60 -70 °C, 30 minutes, N2), (4) extraction of retinol with ether, (5) short-path distillation of retinol (120 °C, 400 Pa), and (6) final purification by crystallization from ethyl formate (-35 °C. With the development of efficient processes for the synthesis of vitamin A on a commercial scale, isolation from natural raw materials has lost importance.
REACTION OF BETA-IONONE AND A PROPARGYL HALIDE

General Manufacturing Information

Retinol: ACTIVE
Vitamin A: ACTIVE
Retinol is sold almost exclusively in the form of the more stable esters (mainly as retinyl acetate, also as retinyl palmitate and propionate). About 80% of the production is used in animal feed, the remainder in the food and pharmaceutical sectors.
... THE NOMENCLATURE /FOR VIT A UNITAGE/ IS IN TERMS OF RETINOL EQUIV, WHICH REPRESENTS 1 UG OF ALL-TRANS-RETINOL, 6 UG OF DIETARY BETA-CAROTENE, OR 12 UG OF OTHER PROVITAMIN A CAROTENOIDS. THUS, 1 RETINOL EQUIV EQUALS 3.3 IU UNITS OF VIT A ACTIVITY AS SUPPLIED BY RETINOL OR 10 UNITS ... AS SUPPLIED BY BETA-CAROTENE.

Analytic Laboratory Methods

An unequivocal characterization of vitamin A can be achieved by its UV spectra, by color reactions, and from its biological activity.
Method: AOAC 974.29; Procedure: colorimetric method; Analyte: vitamin A; Matrix: mixed feeds, premixes, and human and pet foods; Detection Level: not provided. Not applicable to products containing provitamin A (carotene) as predominant source of vitamin A activity nor to high potency vitamin A concentrates used for feed, premix, and food manufacture.
Method: AOAC 992.06; Procedure: liquid chromatographic method; Analyte: vitamin A; Matrix: milk-based infant formula; Detection Level: not provided. Applicable to milk-based infant formulas containing >500 IU vitamin A per reconstituted quart.
Method: AOAC 960.45; Procedure: spectrophotometric method; Analyte: vitamin A; Matrix: margarine; Detection Level: not provided.
For more Analytic Laboratory Methods (Complete) data for VITAMIN A (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Vitamin A test system. A vitamin A test system is a device intended to measure vitamin A in serum or plasma. Measurements obtained by this device are used in the diagnosis and treatment of vitamin A deficiency conditions, including night blindness, or skin, eye, or intestinal disorders.
A rapid, simple and specific HPLC procedure for assaying alpha- and beta-carotene is described. The method also enables the simultaneous determination of retinol and DL-alpha-tocopherol in human serum. The same chromatographic procedure can be used to assay the major carotenoids in human serum, provided analyses are replicated and the effluent is monitored at 450 nm. The conditions described also enable determination of lycopene, cryptoxanthine and lutein with zeaxanthine. An aliquot of 0.5 ml serum is deproteinized with ethanol (0.5 ml) and extracted with petroleum ether (0.75 ml). The petroleum ether extract is evaporated until dry and then redissolved immediately with 0.5 ml of an eluent mixture consisting of methanol-hexane (85:15 vol/vol). Aliquots of 50 muL are then injected onto a 250 x 4.6 mm column packed with Spherisorb ODS-2. Owing to its good reproducibility, the procedure can be used for assays with external standards. Clinical applications are described for cases of hypercarotinemia associated with endocrine dysfunctions such as hypothyroidism and diabetes.

Storage Conditions

Vitamin A is unstable in, and should be protected from, air and light. Vitamin A preparations should be stored at a temperature less than 40 °C, preferably between 15-30 °C. Oral vitamin A preparations should be stored in tight, light-resistant containers and the injection should be protected from light and freezing.

Interactions

Insulin antagonizes the /teratogenic/ effects /of vitamin A/.
The antithyroid compound methylthiouracil increases teratogenic effect /of vitamin A/.
Thyroxine antagonizes the teratogenic action of vitamin A.
In rats, the incidence of congenital abnormalities in the head due to hypervitaminosis A was increased greatly by appropriate administration of cortisone to the dams.
For more Interactions (Complete) data for VITAMIN A (19 total), please visit the HSDB record page.

Stability Shelf Life

Free alcohol is sensitive to air-oxidation, but oil solutions of it are quite stable; UV light inactivates Vitamin A.
Not readily destroyed by heat but is easily oxidized and is less stable in acid than in alkaline soln.

Dates

Last modified: 08-15-2023
1: Darwish WS, Ikenaka Y, Nakayama S, Mizukawa H, Thompson LA, Ishizuka M. β-carotene and retinol reduce benzo[a]pyrene-induced mutagenicity and oxidative stress via transcriptional modulation of xenobiotic metabolizing enzymes in human HepG2 cell line. Environ Sci Pollut Res Int. 2017 Dec 15. doi: 10.1007/s11356-017-0977-z. [Epub ahead of print] PubMed PMID: 29247416.
2: Poodproh R, Kaewmeechai S, Leelawatwattana L, Prapunpoj P. Increasing the length and hydrophobicity of the C-terminal sequence of transthyretin strengthens its binding affinity to retinol binding protein. FEBS Open Bio. 2017 Nov 16;7(12):1891-1898. doi: 10.1002/2211-5463.12329. eCollection 2017 Dec. PubMed PMID: 29226076; PubMed Central PMCID: PMC5715260.
3: Kao YH, Lee PH, Chiu TC, Lin YC, Sun CK, Chen PH, Tsai MS. Transcriptome analysis reveals a positive role for nerve growth factor in retinol metabolism in primary rat hepatocytes. Cytokine. 2017 Dec 4. pii: S1043-4666(17)30368-X. doi: 10.1016/j.cyto.2017.11.018. [Epub ahead of print] PubMed PMID: 29217403.
4: Phani V, Shivakumara TN, Davies KG, Rao U. Meloidogyne incognita Fatty Acid- and Retinol- Binding Protein (Mi-FAR-1) Affects Nematode Infection of Plant Roots and the Attachment of Pasteuria penetrans Endospores. Front Microbiol. 2017 Nov 1;8:2122. doi: 10.3389/fmicb.2017.02122. eCollection 2017. PubMed PMID: 29209280; PubMed Central PMCID: PMC5701614.
5: Xia Y, Li J, Li S, Liu T, Zhou Y, Yin Q, Wang J, Lu W, Zhang R, Zheng Y, Wang F, Lu J, Chen K, Dai W, Zhou Y, Guo C. Clinical value of urinary retinol-binding protein in ascites due to cirrhosis. Exp Ther Med. 2017 Nov;14(5):5228-5234. doi: 10.3892/etm.2017.5190. Epub 2017 Sep 22. PubMed PMID: 29201241; PubMed Central PMCID: PMC5704310.
6: Zhang J, Liu Z, Zhang X, Zhang L, Jin X. Association between urine retinol-binding protein levels and nonalcoholic fatty liver disease: A cross-sectional study in Chinese population. J Clin Lab Anal. 2017 Nov 30. doi: 10.1002/jcla.22359. [Epub ahead of print] PubMed PMID: 29194759.
7: Shi Y, Obert E, Rahman B, Rohrer B, Lobo GP. The Retinol Binding Protein Receptor 2 (Rbpr2) is required for Photoreceptor Outer Segment Morphogenesis and Visual Function in Zebrafish. Sci Rep. 2017 Nov 24;7(1):16207. doi: 10.1038/s41598-017-16498-9. PubMed PMID: 29176573; PubMed Central PMCID: PMC5701214.
8: Barffour MA, Schulze KJ, Coles CL, Chileshe J, Kalungwana N, Arguello M, Siamusantu W, Moss WJ, West KP Jr, Palmer AC. Comparability of Inflammation-Adjusted Vitamin A Deficiency Estimates and Variance in Retinol Explained by C-Reactive Protein and α(1)-Acid Glycoprotein during Low and High Malaria Transmission Seasons in Rural Zambian Children. Am J Trop Med Hyg. 2017 Nov 20. doi: 10.4269/ajtmh.17-0130. [Epub ahead of print] PubMed PMID: 29165226.
9: Facchini G, Ignarro RS, Rodrigues-Silva E, Vieira AS, Lopes-Cendes I, Castilho RF, Rogerio F. Toxic effects of phytol and retinol on human glioblastoma cells are associated with modulation of cholesterol and fatty acid biosynthetic pathways. J Neurooncol. 2017 Nov 20. doi: 10.1007/s11060-017-2672-9. [Epub ahead of print] PubMed PMID: 29159775.
10: Martínez-Herrera M, Silvestre FJ, Silvestre-Rangil J, López-Domènech S, Bañuls C, Rocha M. Levels of serum retinol binding protein 4 before and after non-surgical periodontal treatment in lean and obese subjects: an interventional study. J Clin Periodontol. 2017 Nov 18. doi: 10.1111/jcpe.12840. [Epub ahead of print] PubMed PMID: 29150947.
11: Parker WA, Mchiza ZJ, Sewpaul R, Job N, Chola L, Sithole M, Labadarios D. The impact of sociodemography, diet, and body size on serum retinol in women 16-35 years of age: SANHANES-1. Ann N Y Acad Sci. 2017 Nov 10. doi: 10.1111/nyas.13504. [Epub ahead of print] PubMed PMID: 29125179.
12: Klisić A, Kavarić N, Bjelaković B, Soldatović I, Martinović M, Kotur-Stevuljević J. THE ASSOCIATION BETWEEN RETINOL-BINDING PROTEIN 4 AND CARDIOVASCULAR RISK SCORE IS MEDIATED BY WAIST CIRCUMFERENCE IN OVERWEIGHT/OBESE ADOLESCENT GIRLS. Acta Clin Croat. 2017 Mar;56(1):92-8. PubMed PMID: 29120147.
13: Tabak O, Simsek G, Erdenen F, Sozer V, Hasoglu T, Gelisgen R, Altunoglu E, Muderrisoglu C, Senyigit A, Uzun H. The relationship between circulating irisin, retinol binding protein-4, adiponectin and inflammatory mediators in patients with metabolic syndrome. Arch Endocrinol Metab. 2017 Sep 18:0. doi: 10.1590/2359-3997000000289. [Epub ahead of print] PubMed PMID: 28977161.
14: Chen C, Adler L 4th, Goletz P, Gonzalez-Fernandez F, Thompson DA, Koutalos Y. Interphotoreceptor retinoid-binding protein removes all-trans-retinol and retinal from rod outer segments, preventing lipofuscin precursor formation. J Biol Chem. 2017 Nov 24;292(47):19356-19365. doi: 10.1074/jbc.M117.795187. Epub 2017 Sep 28. PubMed PMID: 28972139; PubMed Central PMCID: PMC5702674.
15: Yokote H, Kamata T, Toru S, Sanjo N, Yokota T. Serum retinol levels are associated with brain volume loss in patients with multiple sclerosis. Mult Scler J Exp Transl Clin. 2017 Sep 11;3(3):2055217317729688. doi: 10.1177/2055217317729688. eCollection 2017 Jul-Sep. PubMed PMID: 28932409; PubMed Central PMCID: PMC5598802.
16: Zhou Z, Chen H, Ju H, Sun M. Circulating retinol binding protein 4 levels in nonalcoholic fatty liver disease: a systematic review and meta-analysis. Lipids Health Dis. 2017 Sep 20;16(1):180. doi: 10.1186/s12944-017-0566-7. Review. PubMed PMID: 28931435; PubMed Central PMCID: PMC5607593.
17: Pisprasert V, Shantavasinkul PC, Rattanachaiwong S, Lepananon T, Komindr S. Moderately high-protein enteral formula improved retinol-binding protein in tube-fed patients: A multicentre open study. Nutr Health. 2017 Sep;23(3):203-209. doi: 10.1177/0260106017729959. PubMed PMID: 28929948.
18: Pang XY, Wang S, Jurczak MJ, Shulman GI, Moise AR. Retinol saturase modulates lipid metabolism and the production of reactive oxygen species. Arch Biochem Biophys. 2017 Nov 1;633:93-102. doi: 10.1016/j.abb.2017.09.009. Epub 2017 Sep 18. PubMed PMID: 28927883; PubMed Central PMCID: PMC5659944.
19: Woll AW, Quelle FW, Sigmund CD. PPARγ and retinol binding protein 7 form a regulatory hub promoting antioxidant properties of the endothelium. Physiol Genomics. 2017 Nov 1;49(11):653-658. doi: 10.1152/physiolgenomics.00055.2017. Epub 2017 Sep 15. Review. PubMed PMID: 28916634.
20: Rist PM, Jiménez MC, Tworoger SS, Hu FB, Manson JE, Sun Q, Rexrode KM. Plasma Retinol-Binding Protein 4 Levels and the Risk of Ischemic Stroke among Women. J Stroke Cerebrovasc Dis. 2018 Jan;27(1):68-75. doi: 10.1016/j.jstrokecerebrovasdis.2017.08.003. Epub 2017 Sep 6. PubMed PMID: 28888344; PubMed Central PMCID: PMC5725257.

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